2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
Description
Chemical Classification and Structural Features
2-(3,4-Dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide belongs to the N-arylacetamide class, which integrates a pyrrolidinone ring (a five-membered lactam) with a 3,4-dimethoxyphenyl group and an acetamide side chain. The molecular formula is C₁₅H₁₈N₂O₄ , yielding a molecular weight of 290.32 g/mol . Key structural elements include:
- Pyrrolidinone ring : A saturated five-membered ring containing a ketone group at position 5, which introduces planarity and influences hydrogen-bonding interactions.
- 3,4-Dimethoxyphenyl substituent : Two methoxy groups at the 3 and 4 positions of the phenyl ring enhance lipophilicity and modulate electronic effects.
- Acetamide linkage : The N-acetyl group at position 3 of the pyrrolidinone ring provides conformational flexibility and potential for hydrogen bonding.
The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonds between the lactam oxygen and the acetamide nitrogen. Computational models predict a logP value of 1.8 , indicating moderate hydrophobicity suitable for blood-brain barrier penetration.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄ | |
| Molecular Weight | 290.32 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 6 |
Historical Context and Research Significance
The compound emerged during the early 2000s as part of efforts to optimize pyrrolidine-based scaffolds for central nervous system (CNS) targets. Pyrrolidinones gained traction due to their conformational rigidity and ability to mimic peptide bonds, making them viable candidates for protease inhibition. The introduction of the 3,4-dimethoxyphenyl group in this acetamide derivative was inspired by natural products like apocynin , a methoxy-substituted acetophenone with anti-inflammatory properties.
Early synthetic routes involved Schiff base formation between 3,4-dimethoxyphenylacetic acid and 3-aminopyrrolidin-2-one, followed by acetylation. Advances in catalytic methods, such as palladium-mediated coupling, later improved yields and purity. By 2015, derivatives of this compound were screened for activity against PPARγ (peroxisome proliferator-activated receptor gamma) , a nuclear receptor involved in glucose metabolism and inflammation.
Relevance to Medicinal Chemistry and Drug Discovery
This compound exemplifies the strategic use of pyrrolidinone scaffolds to balance bioavailability and target engagement. Its structural features align with three medicinal chemistry priorities:
- Metabolic Stability : The lactam ring resists oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo.
- Target Versatility : The acetamide group allows derivatization for interactions with diverse targets, including kinases and G-protein-coupled receptors.
- Synthetic Accessibility : Modular synthesis enables rapid generation of analogs for structure-activity relationship (SAR) studies.
Recent studies highlight its potential as a dual PPARα/γ agonist , with nanomolar efficacy in glucose uptake assays. Modifications to the methoxy groups or pyrrolidinone substituents could fine-tune selectivity for diabetes or neurodegenerative diseases.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)6-14(18)16-10-7-13(17)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIVYMOQCXUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)NC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions, including reduction and acetylation, to form the dimethoxyphenyl intermediate.
Pyrrolidinone Formation: The intermediate is then reacted with a suitable amine to form the pyrrolidinone ring. This step often involves cyclization reactions under controlled conditions.
Final Coupling: The final step involves coupling the dimethoxyphenyl intermediate with the pyrrolidinone moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Electronic Effects : The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to the dichlorophenyl analog in , which is electron-withdrawing. This difference likely alters receptor-binding affinity and metabolic stability .
- Amide vs.
- Pyrrolidinone vs. Quinolinylamino: A-740003’s quinolinylamino group confers selectivity for P2X7 receptors, while the target’s pyrrolidinone may prioritize different targets due to its compact, polar lactam structure .
Pharmacological and Physicochemical Properties
B. Enzyme Inhibition
- Compound 28a: Inhibits nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with IC₅₀ = 0.12 µM, attributed to the thioacetamide-morpholino motif . The target compound’s lack of a morpholino group likely reduces NPP1 affinity but may enable alternative targets.
C. Crystallographic and Conformational Analysis
- Dichlorophenyl Analog () : Exhibits three distinct conformers with dihedral angles (54.8°–77.5°) between aromatic rings due to steric repulsion . The target compound’s methoxy groups may permit more planar conformations, improving binding pocket compatibility.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide (CAS No. 1396877-93-2) is an organic compound notable for its complex molecular structure, which includes a dimethoxyphenyl group and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in anti-inflammatory and analgesic activities.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 247.29 g/mol. The presence of methoxy groups contributes to its lipophilicity, potentially enhancing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in inflammatory pathways. It may inhibit certain enzymes linked to inflammation, thus exerting anti-inflammatory effects. Such mechanisms are critical in the treatment of various conditions characterized by excessive inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.
Analgesic Properties
In animal models, this compound has shown promising analgesic effects comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways through central nervous system (CNS) interactions, possibly by acting on opioid receptors or other pain-related receptors.
Case Studies
- Zebrafish Model : A study utilizing zebrafish as a model organism evaluated the toxicity and biological effects of various derivatives, including this compound. Results indicated a favorable safety profile with significant reduction in inflammatory markers compared to control groups .
- Mice Studies : In vivo studies conducted on mice demonstrated that administration of the compound resulted in reduced paw edema in models of acute inflammation. The analgesic effect was assessed using the formalin test, where treated mice exhibited significantly less nociceptive behavior compared to untreated controls .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
